molecular formula C7H5ClN2O4 B12844376 5-Amino-2-chloro-4-nitrobenzoic acid

5-Amino-2-chloro-4-nitrobenzoic acid

Cat. No.: B12844376
M. Wt: 216.58 g/mol
InChI Key: KWITZCPBUCSQDM-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-chloro-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-chloro-5-aminobenzoic acid. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-chloro-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-chloro-4-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzene ring.

Properties

Molecular Formula

C7H5ClN2O4

Molecular Weight

216.58 g/mol

IUPAC Name

5-amino-2-chloro-4-nitrobenzoic acid

InChI

InChI=1S/C7H5ClN2O4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)

InChI Key

KWITZCPBUCSQDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

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